![molecular formula C7H9BrN4 B13963425 4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound features a bromine atom, a methyl group, a methylamino group, and a carbonitrile group attached to the pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Aminomethylation: The methylamino group can be added through a Mannich reaction involving formaldehyde, a secondary amine, and the pyrazole compound.
Cyanation: The carbonitrile group can be introduced using cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole oxides or ketones.
Reduction: Formation of pyrazole amines or alcohols.
Applications De Recherche Scientifique
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-bromo-1-methyl-3-[(dimethylamino)methyl]-1H-pyrazole-5-carbonitrile
- 4-bromo-1-methyl-3-[(ethylamino)methyl]-1H-pyrazole-5-carbonitrile
Uniqueness
4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylamino group allows for targeted modifications and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H9BrN4 |
|---|---|
Poids moléculaire |
229.08 g/mol |
Nom IUPAC |
4-bromo-2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H9BrN4/c1-10-4-5-7(8)6(3-9)12(2)11-5/h10H,4H2,1-2H3 |
Clé InChI |
PEELXGPDHUXMEG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NN(C(=C1Br)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


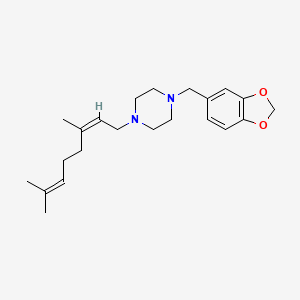
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
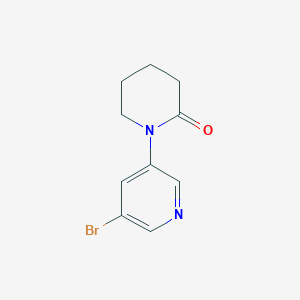
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)
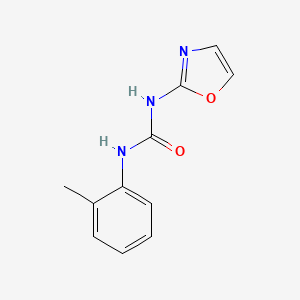

![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
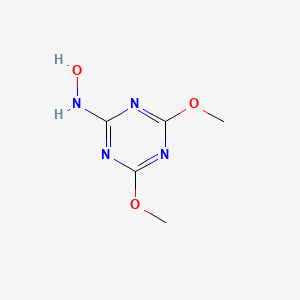
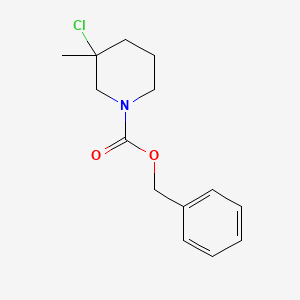
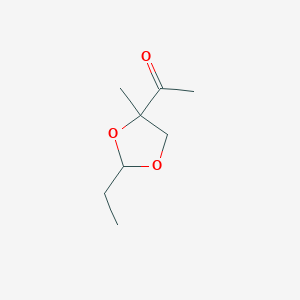
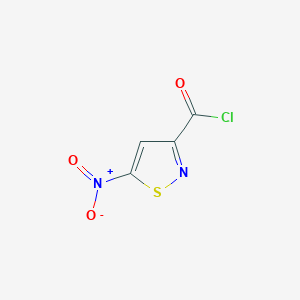
![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)
![4-[(Pyridin-2-yl)ethynyl]benzaldehyde](/img/structure/B13963418.png)

